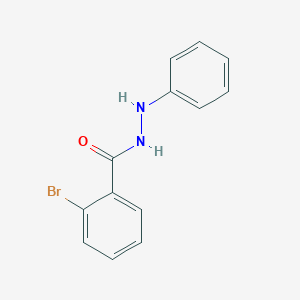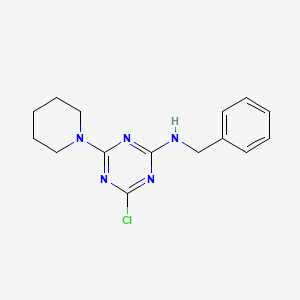
N-benzyl-4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-amine is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This specific compound features a benzyl group, a chlorine atom, and a piperidine ring attached to the triazine core. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-6-piperidin-1-yl-1,3,5-triazine with benzylamine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the benzylamine, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) and an appropriate solvent (e.g., ethanol).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Major Products Formed
Nucleophilic substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydrotriazine derivatives.
Scientific Research Applications
N-benzyl-4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately affecting cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-chloro-6-morpholin-1-yl-1,3,5-triazin-2-amine: Similar structure but with a morpholine ring instead of a piperidine ring.
N-benzyl-4-chloro-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
N-benzyl-4-chloro-6-piperazin-1-yl-1,3,5-triazin-2-amine: Similar structure but with a piperazine ring instead of a piperidine ring.
Uniqueness
N-benzyl-4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-amine is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine ring can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable scaffold for drug design and development.
Properties
IUPAC Name |
N-benzyl-4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5/c16-13-18-14(17-11-12-7-3-1-4-8-12)20-15(19-13)21-9-5-2-6-10-21/h1,3-4,7-8H,2,5-6,9-11H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPOZVSHHVRASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5706708.png)
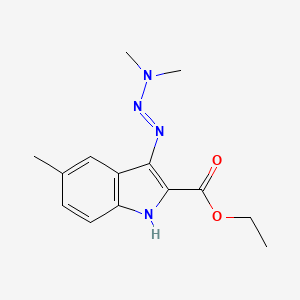
![N-{4-[(4-nitrophenyl)sulfanyl]phenyl}butanamide](/img/structure/B5706721.png)
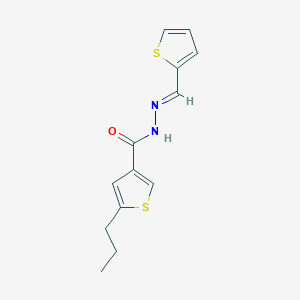
![2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5706733.png)
![N-tert-butyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)
![2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B5706742.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5706750.png)
![2-(4-chlorophenyl)-N-[(2-ethoxyphenyl)carbamothioyl]acetamide](/img/structure/B5706754.png)
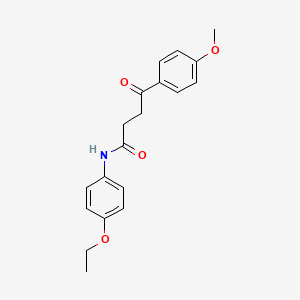
![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5706763.png)
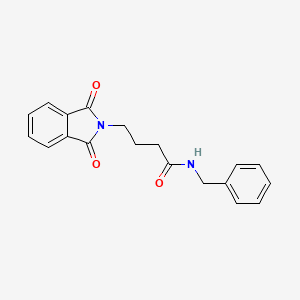
![4-acetamido-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B5706769.png)
